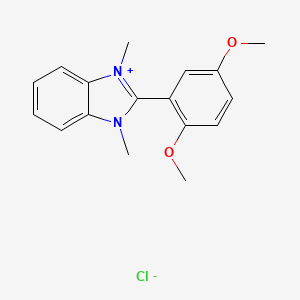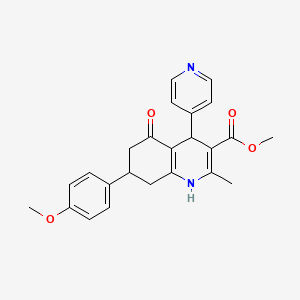![molecular formula C21H26O4 B5220235 4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5220235.png)
4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2003 by Smith and Murphy, and since then, it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde works by targeting the mitochondria, which are the powerhouses of the cell. It accumulates in the inner mitochondrial membrane and acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting against oxidative damage. This compound also has the ability to modulate mitochondrial function, improving energy production and reducing mitochondrial dysfunction, which is a hallmark of many diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis, while also improving mitochondrial function, energy production, and cell survival. This compound has also been shown to improve glucose metabolism, insulin sensitivity, and lipid profiles, making it a potential therapeutic agent for metabolic disorders.
Advantages and Limitations for Lab Experiments
4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages for use in laboratory experiments. It is a stable and easy-to-use compound that can be easily incorporated into cell culture media or administered to animals. This compound also has a high bioavailability and can accumulate in the mitochondria at concentrations that are effective for reducing oxidative stress and improving mitochondrial function. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of this compound's potential for use in combination therapies with other drugs or compounds. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
The synthesis of 4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(2-tert-butyl-4-methylphenoxy)ethyl bromide in the presence of potassium carbonate. The resulting product is then treated with triethylamine and iodine to obtain this compound in high yield. This synthetic method has been optimized and modified by various researchers to improve the efficiency and scalability of the process.
Scientific Research Applications
4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer. This compound has also been studied for its potential use as a radioprotective agent, as it has been shown to reduce radiation-induced damage to cells and tissues.
properties
IUPAC Name |
4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-15-6-8-18(17(12-15)21(2,3)4)24-10-11-25-19-9-7-16(14-22)13-20(19)23-5/h6-9,12-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCJHLNQIHUNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5220175.png)
![methyl 4-{[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5220182.png)


![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![2-methoxyethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5220203.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(4-pyridinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5220215.png)

![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)
![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)
![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)